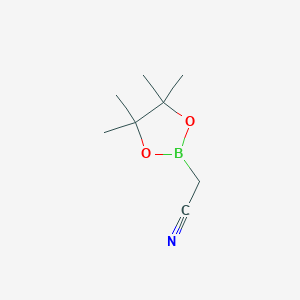

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile

CAS No.:

Cat. No.: VC15798527

Molecular Formula: C8H14BNO2

Molecular Weight: 167.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14BNO2 |

|---|---|

| Molecular Weight | 167.02 g/mol |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C8H14BNO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5H2,1-4H3 |

| Standard InChI Key | GBHHQAJLOLCEFN-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC#N |

Introduction

Chemical and Physical Properties

Molecular Structure and Nomenclature

The IUPAC name for this compound is 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile. Its structure consists of a phenyl ring substituted at the para position with a pinacol boronate group () and a cyanomethyl moiety () . The pinacol group enhances the stability of the boronate, while the cyano group introduces electrophilic reactivity, enabling participation in nucleophilic additions or cycloadditions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis confirms the structure, with distinct signals corresponding to the aromatic protons, methyl groups of the pinacol ring, and the cyanomethyl carbon. Gas chromatography (GC) purity exceeds 97.0%, ensuring minimal impurities in synthetic applications .

Thermal and Solubility Characteristics

The compound exists as a white to off-white crystalline solid at room temperature, with a melting point range of 78–82°C . It is sparingly soluble in polar solvents like water but dissolves readily in organic solvents such as dichloromethane or tetrahydrofuran. Storage recommendations include maintaining temperatures below 15°C in a cool, dark environment under inert gas to prevent degradation .

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.11 g/mol |

| Melting Point | 78–82°C |

| Purity (GC) | >97.0% |

| Storage Conditions | <15°C, inert atmosphere |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves Suzuki-Miyaura coupling precursors. A common route starts with 4-bromophenylacetonitrile, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron () to introduce the boronate ester group . Alternative methods may utilize transesterification reactions with pinacol.

Reactivity in Cross-Coupling Reactions

The boronate group facilitates participation in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with aryl halides. The cyanomethyl group can undergo further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, expanding its utility in multistep syntheses .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of kinase inhibitors and antiviral agents. Its boronate group allows for precise aryl-aryl bond formation, critical in constructing bioactive molecules .

Material Science

In polymer chemistry, it acts as a cross-linking agent or monomer modifier, imparting thermal stability through boronate linkages.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | P301+P312: Call poison center |

| H315: Skin irritation | P264: Wash skin thoroughly |

Comparative Analysis with Related Boronic Esters

Functional Group Impact

Compared to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid , the cyano group in this compound offers distinct electronic effects, enhancing electrophilicity for nucleophilic substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume